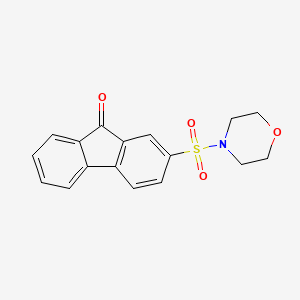
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one
Vue d'ensemble
Description
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one, also known as MSF, is a fluorescent probe that is widely used in scientific research. It has a unique structure that allows it to be used in a variety of applications, including biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one involves the interaction between the probe and the target molecule. When 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one binds to a metal ion or protein, it undergoes a conformational change that results in an increase in fluorescence. The change in fluorescence can be measured using a fluorometer, which allows researchers to quantify the amount of target molecule present.
Biochemical and Physiological Effects:
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one has been shown to have minimal biochemical and physiological effects. It is non-toxic and does not interfere with cellular processes. However, it is important to note that 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one is a synthetic compound and may not accurately mimic the behavior of natural molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one in lab experiments is its high sensitivity and specificity. 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can detect very low concentrations of target molecules and can distinguish between closely related molecules. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one is relatively easy to use and can be applied to a wide range of experimental systems.
However, there are also limitations to using 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. One limitation is that it requires specialized equipment, such as a fluorometer, to measure fluorescence. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one may not accurately reflect the behavior of natural molecules, which could lead to inaccurate results.
Orientations Futures
There are many future directions for research involving 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. One area of research is the development of new fluorescent probes that are more sensitive and specific than 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one. Additionally, researchers are exploring the use of 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one in live cell imaging, which could provide new insights into cellular processes. Finally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one could be used in the development of new drugs that target specific proteins or enzymes.
Applications De Recherche Scientifique
2-(4-morpholinylsulfonyl)-9H-fluoren-9-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of metal ions, such as copper, zinc, and iron. 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can also be used to study the interaction between proteins and small molecules. Additionally, 2-(4-morpholinylsulfonyl)-9H-fluoren-9-one can be used to monitor the activity of enzymes, such as phosphatases and proteases.
Propriétés
IUPAC Name |
2-morpholin-4-ylsulfonylfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)23(20,21)18-7-9-22-10-8-18/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDMWBLQSUHHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



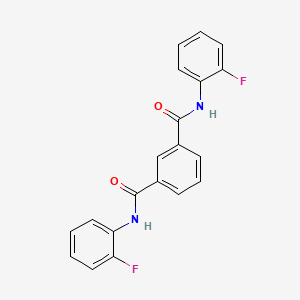
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine hydrochloride](/img/structure/B3845472.png)
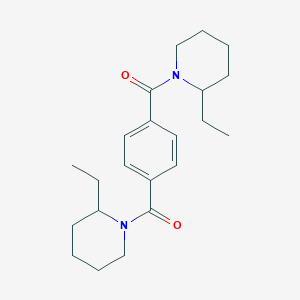
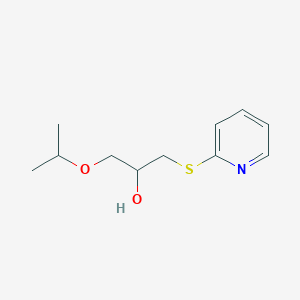
![N-[4-(benzyloxy)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3845486.png)
![2-(2-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845496.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B3845501.png)
![[1-(2-furylmethyl)-2-piperidinyl]methanol](/img/structure/B3845529.png)
![N-{[(3-methylphenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3845531.png)
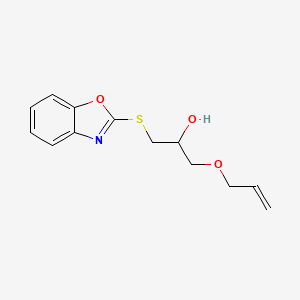
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(2-methyl-5-pyrimidinyl)methyl]methanamine](/img/structure/B3845563.png)
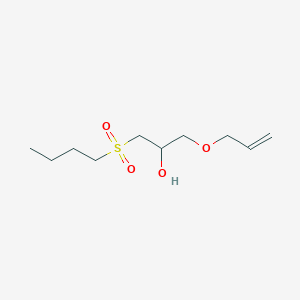

![2-{2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845587.png)